Itraconazole Impurity C

Overview

Description

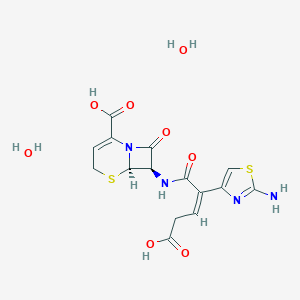

Itraconazole Impurity C, also known as ITC, is an impurity found in the antifungal drug itraconazole. Itraconazole is a triazole antifungal agent used to treat fungal infections, including those caused by Aspergillus and Candida species. ITC is a metabolite of itraconazole, and is believed to be responsible for the adverse effects associated with the drug.

Scientific Research Applications

1. Characterization and Analysis

- Spectral Characterization : Spectral characterization of impurities in itraconazole, including Impurity C, utilizes high-performance liquid chromatography (HPLC) and is essential for identifying and understanding the composition of pharmaceutical products (Munigela et al., 2008).

- Chemometric Optimization : Chemometric methods have been developed to optimize the RP-HPLC method for analyzing itraconazole and its impurities, demonstrating a systematic approach to improve the accuracy and efficiency of pharmaceutical analysis (Kasagić et al., 2013).

- GC-MS Analysis : The development of a gas chromatography-mass spectrometry method for detecting trace levels of impurities like methane sulfonyl chloride in itraconazole illustrates the advancement in sensitive detection techniques for impurity profiling (Babu et al., 2016).

2. Formulation and Pharmacokinetics

- Nanosuspension Formulation : Itraconazole IV nanosuspension, which may contain impurities like Impurity C, enhances efficacy through altered pharmacokinetics, providing insights into the impact of formulation on drug performance (Rabinow et al., 2007).

- Solubility and Dissolution : Research on itraconazole dihydrochloride for solubility and dissolution rate enhancement showcases the importance of understanding how impurities and drug forms interact in pharmaceutical preparations (Tao et al., 2009).

3. Advanced Pharmaceutical Techniques

- Nanoprecipitation : The study of heat-induced evaporative antisolvent nanoprecipitation (HIEAN) of itraconazole, potentially involving impurity C, highlights innovative methods to enhance drug solubility and bioavailability (Mugheirbi et al., 2014).

- Solid-State NMR Analysis : Investigation of itraconazole's detailed internal structure through solid-state NMR measurements provides critical insights into the drug's molecular dynamics, which can be influenced by impurities (Dey et al., 2019).

Mechanism of Action

Target of Action

Propyl Itraconazole, also known as Itraconazole Impurity C, primarily targets fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the function of 14α-demethylase, thereby disrupting the conversion of lanosterol to ergosterol . The resulting deficiency in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Propyl Itraconazole is the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to an accumulation of toxic methylated sterol intermediates and a decrease in ergosterol levels, causing increased membrane fluidity and permeability, and ultimately, fungal cell death .

Pharmacokinetics

Propyl Itraconazole is metabolized in the liver, and it is a substrate and inhibitor of cytochrome P450 (CYP) isoenzymes . This means it is involved in numerous drug-drug interactions . The terminal half-life of Itraconazole generally ranges from 16 to 28 hours after a single dose and increases to 34 to 42 hours with repeated dosing . The metabolite of Itraconazole is excreted from the plasma more rapidly than the parent compound .

Result of Action

The molecular and cellular effects of Propyl Itraconazole’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in certain cancer cell lines . It has been found to downregulate protein kinase AKT phosphorylation, decrease the phosphorylation of downstream ribosomal protein S6, and reduce the transcriptional expression of the upstream receptor tyrosine kinase HER2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propyl Itraconazole. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect the metabolism and efficacy of Propyl Itraconazole due to potential drug-drug interactions . Additionally, patient-specific factors such as liver function can impact the metabolism and effectiveness of the drug .

properties

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXPLQZZCVGBG-NHZFLZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512146 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74855-91-7 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

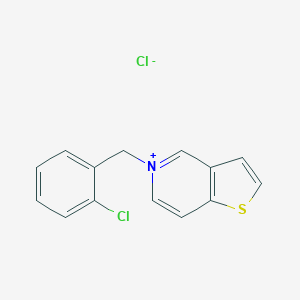

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

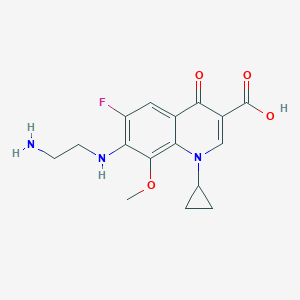

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

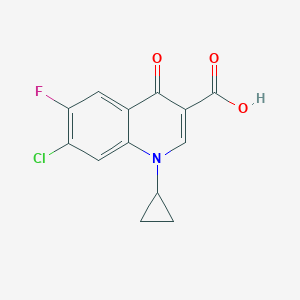

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)